molecular formula C11H23N3O2 B11875772 tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate CAS No. 1193386-50-3

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate

Cat. No.: B11875772
CAS No.: 1193386-50-3
M. Wt: 229.32 g/mol
InChI Key: WOSDNQZCSFJFNY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is a synthetic compound with a unique structure that includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This compound is known for its versatility in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with azetidin-3-yl(methyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-yl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate has a wide range of scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Plays a role in the development of new pharmaceuticals, particularly antibiotics and antitumor agents.

    Drug Development: Serves as an intermediate in the synthesis of various drug candidates.

    Biochemistry: Utilized in the synthesis of novel heterocyclic amino acids and ligands for nicotinic receptors.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride

Uniqueness

tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .

Properties

CAS No.

1193386-50-3

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15)

InChI Key

WOSDNQZCSFJFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C1CNC1

Origin of Product

United States

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